molecular formula C10H16O3 B14375584 2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran CAS No. 90679-66-6

2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran

Cat. No.: B14375584
CAS No.: 90679-66-6
M. Wt: 184.23 g/mol
InChI Key: FBVMQIWEYYTVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran is a chemical compound belonging to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and pharmacological properties, making them significant in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran can be achieved through multicomponent reactions (MCRs). These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through a Michael addition followed by intramolecular cyclization .

Chemical Reactions Analysis

2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anti-inflammatory agent. Additionally, it is used in the polymer industry for the synthesis of various polymeric materials .

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

2-Ethoxy-3,4,4a,8a-tetrahydro-2H,5H-pyrano[2,3-b]pyran can be compared with other pyran derivatives such as 3,4-dihydro-2H-pyran and 2,5,5,8a-tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene. While these compounds share a similar pyran ring structure, this compound is unique due to its specific substituents and the resulting biological and chemical properties .

Properties

CAS No.

90679-66-6

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-ethoxy-2,3,4,4a,5,8a-hexahydropyrano[2,3-b]pyran

InChI

InChI=1S/C10H16O3/c1-2-11-9-6-5-8-4-3-7-12-10(8)13-9/h3,7-10H,2,4-6H2,1H3

InChI Key

FBVMQIWEYYTVJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC2CC=COC2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.